(S)-Butyl 2-hydroxybutanoate

Übersicht

Beschreibung

(S)-Butyl 2-hydroxybutanoate is a chiral compound that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its importance is highlighted by its role in the production of PPARα agonists, which are compounds that can modulate lipid metabolism and have potential therapeutic applications in diseases like dyslipidemia and type 2 diabetes .

Synthesis Analysis

The synthesis of this compound has been achieved through novel methods starting from butyl (2S,3R)-epoxybutanoate or butyl (S)-2,3-epoxypropanoate. One approach involves the regioselective thiolysis of epoxybutanoate mediated by scandium triflate, followed by reductive cleavage of the thioether, which retains the stereochemistry and yields the desired product quantitatively . This method demonstrates a high level of chemo- and stereoselectivity, which is crucial for the synthesis of chiral intermediates.

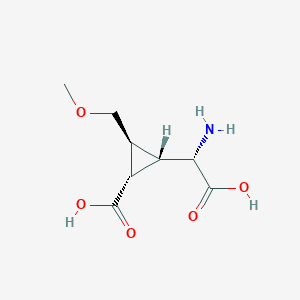

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a hydroxyl group and a butyl ester moiety. While the provided data does not include direct structural characterization of this compound, the related compound (S)-(+)-2-HFM, derived from (S)-(+)-2-methylbutanoic acid, has been characterized using techniques such as Fourier Transform Infra Red (FT-IR) spectroscopy . The FT-IR analysis of such compounds typically reveals the presence of ester carbonyl and phenyl groups, which are indicative of the ester functional group.

Chemical Reactions Analysis

The chemical reactivity of this compound is influenced by its functional groups. The hydroxyl group can participate in various chemical reactions, such as esterification and oxidation, while the ester group can undergo reactions like hydrolysis and transesterification. The synthesis of related ferroelectric liquid crystals from (S)-(+)-2-methylbutanoic acid involves esterification, highlighting the reactivity of the hydroxyl group in such chiral alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. The presence of the hydroxyl group contributes to its polarity and potential for hydrogen bonding, which can affect its solubility and boiling point. The ester group also influences its odor and reactivity. Although specific physical properties are not detailed in the provided data, such compounds typically have distinct spectroscopic signatures, as evidenced by the FT-IR analysis of related compounds .

Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

Research has revealed innovative synthetic methods for producing (S)-Butyl 2-hydroxybutanoate. One study demonstrated a novel approach starting from butyl (2S,3R)-epoxybutanoate, utilizing the regioselective thiolysis followed by reductive cleavage, achieving the compound with quantitative yield and stereochemical retention (Araki, Koura, Yamazaki, & Shibuya, 2013). This method emphasizes the compound's critical role as a key intermediate in various chemical syntheses.

Aroma Compounds and Food Science

This compound also finds applications in food science, particularly in understanding and enhancing fruit aromas. A study identified its precursors in cape gooseberry fruits, which contribute to the fruit's distinctive aroma, underscoring its importance in food chemistry and sensory analysis (Mayorga, Duque, Knapp, & Winterhalter, 2002). Another study focused on the sensory interactions among red wine fruity esters, highlighting this compound's role in modulating fruity aromas and enhancing the overall sensory experience of red wine (Lytra, Tempère, Le Floch, de Revel, & Barbe, 2013).

Biodegradable Materials

Additionally, this compound is relevant in the synthesis of biodegradable materials. For instance, its involvement in producing biocompatible polymers via alternating copolymerization with carbon dioxide showcases its potential in creating environmentally friendly materials. This application is critical for developing sustainable plastics and reducing reliance on fossil fuels (Tsai, Wang, & Darensbourg, 2016).

Enantioselective Reduction

In the field of stereochemistry, this compound has been utilized in studies focusing on the enantioselective reduction of β-ketoesters, demonstrating its significance in the production of optically active compounds. This is exemplified by the use of microorganism strains for the enantioselective reduction to tert-butyl (S)-3-hydroxybutanoate, a process highlighting its utility in medicinal chemistry (Ramos, Ribeiro, Lopes, & de Souza, 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

(S)-Butyl 2-hydroxybutanoate, also known as Sodium 2-hydroxybutanoate, is an endogenous metabolite . It primarily targets metabolic diseases

Mode of Action

As an endogenous metabolite, it likely interacts with its targets to modulate metabolic processes

Biochemical Pathways

This compound is involved in various biochemical pathways. For instance, it has been found to be associated with the amino acid biosynthesis pathway . It may also play a role in the transsulfuration pathway, which is crucial for the synthesis of the amino acid cysteine

Pharmacokinetics

As an endogenous metabolite, it is likely to have good bioavailability and to be metabolized and excreted by the body’s natural processes

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its involvement in various biochemical pathways. It may influence the synthesis of amino acids and other metabolites, potentially affecting a wide range of cellular functions

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the presence of other metabolites, the pH and temperature of the environment, and the presence of specific enzymes or proteins

Eigenschaften

IUPAC Name |

butyl (2S)-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-5-6-11-8(10)7(9)4-2/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFBWGUXPFAXRS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H](CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70580889 | |

| Record name | Butyl (2S)-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132513-51-0 | |

| Record name | Butyl (2S)-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B137016.png)

![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)

![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)